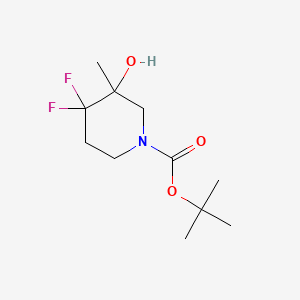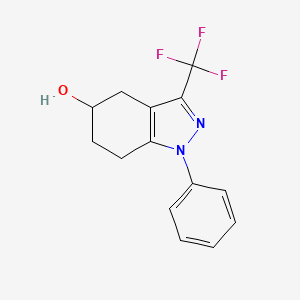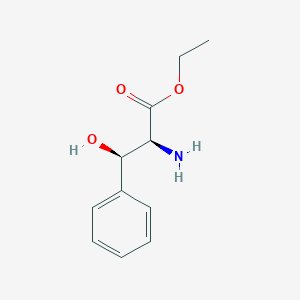![molecular formula C21H22F3N3O7 B12452623 (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol CAS No. 1820574-60-4](/img/structure/B12452623.png)
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a tetrahydrofuran ring, a pyrazolo-pyridine moiety, and multiple functional groups including hydroxyl, trifluoromethyl, and trimethoxyphenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including:
Formation of the tetrahydrofuran ring: This could be achieved through cyclization reactions involving diols or epoxides.
Introduction of the pyrazolo-pyridine moiety: This might involve the condensation of appropriate precursors under acidic or basic conditions.
Functional group modifications: The trifluoromethyl and trimethoxyphenyl groups could be introduced through electrophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups could be oxidized to form ketones or aldehydes.
Reduction: The compound could undergo reduction reactions to modify the pyrazolo-pyridine moiety or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could be used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while substitution reactions could introduce new functional groups.
科学研究应用
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology
Due to its structural complexity, the compound might interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Industry
In industry, the compound could be used in the development of new materials, catalysts, or as a specialty chemical in various processes.
作用机制
The mechanism of action would depend on the specific biological target. For example, the compound might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-methyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol
- (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol
Uniqueness
The presence of the trifluoromethyl group and the specific arrangement of functional groups in the compound might confer unique biological activities or chemical reactivity compared to similar compounds.
属性
CAS 编号 |
1820574-60-4 |
|---|---|
分子式 |
C21H22F3N3O7 |
分子量 |
485.4 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C21H22F3N3O7/c1-31-13-4-9(5-14(32-2)18(13)33-3)12-6-11(21(22,23)24)10-7-25-27(19(10)26-12)20-17(30)16(29)15(8-28)34-20/h4-7,15-17,20,28-30H,8H2,1-3H3/t15-,16-,17-,20-/m1/s1 |
InChI 键 |
CYJCBTNBUBLAGU-WOCWXWTJSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=C2)C(F)(F)F |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=NN3C4C(C(C(O4)CO)O)O)C(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide](/img/structure/B12452549.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B12452562.png)
![3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one](/img/structure/B12452573.png)

![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12452577.png)
![N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide](/img/structure/B12452584.png)
![N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12452590.png)
![2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12452600.png)
![Tert-butyl N-[4-(2-hydroxyethyl)pyrrolidin-3-YL]carbamate](/img/structure/B12452601.png)
![2-[(2-methylphenyl)amino]-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12452606.png)
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12452615.png)

